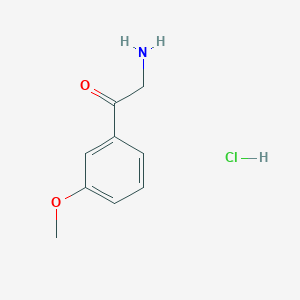

2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride

描述

属性

IUPAC Name |

2-amino-1-(3-methoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-8-4-2-3-7(5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGCBHQCONRQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24037-72-7 | |

| Record name | 2-amino-1-(3-methoxyphenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride typically involves the reaction of 3-methoxyacetophenone with ammonia or an amine source under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction followed by amination. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反应分析

Types of Reactions

2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Chemical Synthesis

2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for producing pharmaceuticals and agrochemicals. Common synthetic routes include:

- Reduction Reactions : The compound can be reduced to form alcohols or amines using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

- Oxidation Reactions : It can be oxidized to yield ketones or carboxylic acids using potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Biological Research

Recent studies have explored the biological activities of 2-amino-1-(3-methoxyphenyl)ethanone hydrochloride, particularly its potential antimicrobial and anticancer properties. Research indicates that this compound may interact with specific molecular targets, leading to inhibition of certain enzymes or receptors involved in disease processes .

Pharmaceutical Development

The compound is under investigation for its potential use in drug development. Its structural characteristics suggest possible therapeutic applications, particularly in designing new agents for treating various conditions. The presence of both amino and methoxy groups enhances its reactivity and biological activity compared to other similar compounds .

Industrial Applications

In addition to its role in pharmaceuticals, 2-amino-1-(3-methoxyphenyl)ethanone hydrochloride is utilized in the production of dyes, pigments, and specialty chemicals. Its chemical properties make it suitable for various industrial processes .

作用机制

The mechanism of action of 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its effects are mediated through binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological responses .

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride (CAS 19745-72-3)

- Molecular Formula: C₈H₁₀ClNO₂

- Molecular Weight : 187.62 g/mol .

- Key Differences :

- Hydroxyl group at the 4-position instead of methoxy.

- Enhanced polarity due to -OH, leading to higher water solubility.

- Applications: Known as paracetamol hydrochloride, used as an analgesic and antipyretic .

- Synthesis: Reduction of nitro precursors or direct amination of hydroxyacetophenone derivatives .

2-Amino-1-(4-bromophenyl)ethanone Hydrochloride

- Molecular Formula: C₈H₉BrClNO

- Molecular Weight : 250.52 g/mol (estimated) .

- Key Differences: Bromine substituent at the 4-position increases molecular weight and lipophilicity. Potential utility in Suzuki coupling reactions for drug discovery.

- Applications :

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone Hydrochloride (CAS 111595-55-2)

Functional Group Modifications

2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride

- Molecular Formula: C₈H₁₀ClNO₂

- Molecular Weight : 187.62 g/mol .

- Key Differences :

- Hydroxyl group at the 2-position promotes intramolecular hydrogen bonding.

- Synthesis :

2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride (CAS 93103-00-5)

Deuterated and Isotopic Analogs

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride

Comparative Data Table

生物活性

2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride, with the molecular formula C₉H₁₁N₁O₂·HCl, is a compound that has garnered attention for its potential biological activities, including antidepressant properties and interactions with various biological macromolecules. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Weight: Approximately 201.652 g/mol

- Appearance: White crystalline powder

- Solubility: Soluble in water due to the hydrochloride form.

Biological Activities

Research indicates that 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride exhibits several notable biological activities:

- Antidepressant Properties: Preliminary studies suggest potential antidepressant effects, possibly linked to its interaction with neurotransmitter systems.

- Antimicrobial Activity: The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. For instance, it demonstrated effectiveness against Gram-positive and Gram-negative bacteria in in vitro assays .

- Anticancer Potential: The compound's structural characteristics may contribute to its cytotoxic effects against certain cancer cell lines. Studies have indicated that methoxy-substituted compounds can enhance anticancer activity, suggesting a similar profile for this compound .

Synthesis Methods

The synthesis of 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride can be achieved through various methods, each with distinct advantages and limitations regarding yield and purity. Common methods include:

- Condensation Reactions: Utilizing aromatic aldehydes and amines under specific conditions.

- One-Pot Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline synthesis .

Antidepressant Activity

A study exploring the antidepressant potential of 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride revealed that it may influence serotonin and norepinephrine pathways, similar to traditional antidepressants. The findings suggest further pharmacological research is warranted to elucidate its mechanism of action.

Antimicrobial Efficacy

In antimicrobial studies, the compound was tested against several bacterial strains:

| Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 16.0 ± 0.36 µg/mL |

| Klebsiella pneumoniae | 15.5 ± 1.10 µg/mL |

| Bacillus subtilis | 22.0 ± 1.49 µg/mL |

| Staphylococcus aureus | 15.0 ± 0.74 µg/mL |

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria .

Anticancer Activity

Research has demonstrated that derivatives of compounds similar to 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride exhibit varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 and HT-29. The presence of methoxy groups has been correlated with increased potency in anticancer activity, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride?

- Answer : Critical properties include:

Q. How is the compound synthesized, and what purity standards are achievable?

- Answer : A common route involves Friedel-Crafts acylation of 3-methoxybenzene followed by amination. Purity ≥98% (HPLC) is achievable via recrystallization in ethanol/water (3:1 v/v). Key steps:

- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:2).

- Purify via column chromatography (silica, methanol/dichloromethane gradient).

- Validate purity using HPLC (C18 column, 254 nm UV detection) .

Advanced Research Questions

Q. What methodologies resolve contradictions in spectral data (e.g., NMR shifts) during structural confirmation?

- Answer : Discrepancies in ¹H/¹³C NMR data often arise from tautomerism or solvent effects. Strategies include:

- Comparing experimental data with computational predictions (DFT calculations).

- Using deuterated DMSO for resolving exchangeable protons (e.g., NH₂).

- Cross-referencing with high-resolution MS (HRMS) for accurate mass validation.

- For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling patterns .

Q. How can researchers design stability studies under varying environmental conditions?

- Answer : Follow accelerated stability protocols:

- Thermal Stability : Store samples at 40°C/75% RH for 6 months; analyze monthly via HPLC.

- Photostability : Expose to UV light (320–400 nm) for 48 hours; monitor degradation products.

- Hydrolytic Stability : Test in buffers (pH 1.2, 4.5, 6.8) at 37°C for 72 hours.

Use LC-MS to identify degradation products (e.g., demethoxylated or oxidized derivatives) .

Q. What advanced techniques optimize reaction yields while minimizing hazardous byproducts?

- Answer :

- Catalytic Optimization : Use Pd/C (5% loading) for selective amination, reducing nitro byproducts.

- Flow Chemistry : Continuous flow systems improve heat dissipation, preventing thermal decomposition.

- Green Chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) for safer processing.

Byproduct profiling via GC-MS ensures compliance with safety thresholds (<0.1% hazardous residues) .

Q. How are impurity profiles analyzed, and what thresholds are acceptable for pharmacological studies?

- Answer : Impurities (e.g., 3-hydroxyacetophenone derivatives) are quantified using:

- HPLC-DAD : Gradient elution (0.1% TFA in water/acetonitrile) with LOQ ≤0.05%.

- LC-MS/MS : Identifies structural analogs (e.g., demethylated products).

Acceptable thresholds: ≤0.15% for unknown impurities, ≤0.10% for genotoxic species .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Answer :

- Personal Protection : Wear nitrile gloves, ANSI-approved goggles, and respirators (NIOSH N95) during synthesis .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solids in sealed containers.

- Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points across studies?

- Answer : Variations (e.g., 140–144°C vs. 262°C in analogs) may stem from:

- Polymorphism: Perform DSC to identify crystalline forms.

- Hydration state: Characterize via Karl Fischer titration.

- Instrument calibration: Cross-validate using USP-certified reference standards .

Applications in Drug Discovery

Q. What strategies enable functionalization of the amino group for SAR studies?

- Answer :

- Acylation : React with acetic anhydride to form amide derivatives.

- Mannich Reaction : Introduce alkylamino groups using formaldehyde/piperidine.

- Metal Catalysis : Suzuki coupling (Pd-mediated) for aryl substitutions.

Monitor reaction efficiency via in situ IR spectroscopy (disappearance of NH₂ stretch at ~3400 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。